molecular formula C17H20ClN3O2 B2914265 1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338981-10-5

1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2914265
CAS RN: 338981-10-5
M. Wt: 333.82
InChI Key: XAMFNQAZLSSTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C17H20ClN3O2 and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which include complex molecules similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds, by virtue of their structural complexity and chemical functionality, exhibit promising activities against various microbes (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Crystal Engineering and Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies has explored the interactions of aza donor molecules with acids, leading to the formation of host-guest systems and assemblies with infinite molecular tapes. This type of research provides insights into the potential of complex organic molecules for the development of new materials and chemical sensors (Arora & Pedireddi, 2003).

Molecular Docking and Screening

Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, which are critical for understanding the interaction between potential drug molecules and target proteins. This approach aids in the rapid identification of compounds with promising therapeutic activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis and Characterization of Aromatic Polymers

The synthesis and characterization of new aromatic polymers containing long alkyl side chains and 1,3,5-triazine rings demonstrate the role of complex organic molecules in the development of new polymer materials with specific physical and chemical properties. These polymers have applications in various industries, including electronics and materials science (Lin, Yuki, Kunisada, & Kondo, 1990).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share structural similarities with the specified compound, has led to the identification of potent inhibitors of acetylcholinesterase. These findings are significant for the development of therapeutic agents for conditions such as Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

properties

IUPAC Name

1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-20(2)9-8-19-16(22)14-10-15(18)17(23)21(12-14)11-13-6-4-3-5-7-13/h3-7,10,12H,8-9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMFNQAZLSSTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-chloro-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.